![molecular formula C6H5ClN4 B2736232 5-(Azidomethyl)-2-chloropyridine CAS No. 114780-17-5](/img/structure/B2736232.png)
5-(Azidomethyl)-2-chloropyridine
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Overview
Description
Azidomethyl compounds are a class of organic compounds that contain an azidomethyl group (-CH2N3). This group is characterized by the presence of an azide functional group attached to a methylene group. Azidomethyl compounds are often used in click chemistry, a type of chemical reaction used in drug discovery and materials science .
Molecular Structure Analysis
The molecular structure of azidomethyl compounds is characterized by the presence of an azidomethyl group attached to a larger molecular framework. The exact structure would depend on the specific compound .
Chemical Reactions Analysis
Azidomethyl compounds are often used in click chemistry reactions, specifically in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is used to create a variety of complex molecular structures.
Physical And Chemical Properties Analysis
The physical and chemical properties of azidomethyl compounds can vary greatly depending on their specific structure. Generally, these compounds are stable under normal conditions but can react vigorously under certain conditions, such as heat or the presence of certain catalysts .
Scientific Research Applications
- Azidonucleosides , including 5-(Azidomethyl)-2-chloropyridine, have been extensively explored as substrates for click chemistry . These reactions allow for efficient and specific bioconjugation, making them valuable tools in chemical biology and drug discovery .
- Wen et al. investigated the radiation-mediated formation of RNH· radicals using 5-azidomethyl pyrimidine derivatives. These compounds, such as AmdU 50 and AmdC, were hypothesized to enhance radiation-induced damage in genomic DNA, potentially leading to novel anticancer properties .
- The regio- and stereoselective incorporation of an azido group (“radical arm”) into nucleosides allows for selective generation of NCRs under reductive conditions. These radicals provide access to new synthetic pathways and novel molecules .
- Organic azides, including 5-(Azidomethyl)-2-chloropyridine, participate in the synthesis of various heterocycles. These include:
- NCRs, including those derived from azidonucleosides, play essential roles in cellular signaling pathways. Their involvement in chemical biology impacts processes such as DNA repair, redox signaling, and enzymatic reactions .
- 5’-Azidoadenosine, a straightforward azido derivative, can be synthesized from commercially available 5’-chloroadenosine in a single reaction step. This compound serves as a versatile building block for further functionalization and bioconjugation .
Click Chemistry and Metabolic Labeling
Radiosensitization and Cancer Therapy
Organic Synthesis and Radical Chemistry
Heterocycle Synthesis
Chemical Biology and Cellular Signaling
Synthesis of Azido Derivatives
Mechanism of Action
Safety and Hazards
As with any chemical compound, the safety and hazards associated with azidomethyl compounds depend on their specific structure and the conditions under which they are handled. Some azidomethyl compounds can be hazardous due to the presence of the azide group, which can decompose explosively under certain conditions .
properties
IUPAC Name |
5-(azidomethyl)-2-chloropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-6-2-1-5(3-9-6)4-10-11-8/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWLCFHBPQEWCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN=[N+]=[N-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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